3-Benzyl-4-bromophenol
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Overview
Description
3-Benzyl-4-bromophenol is an organic compound that belongs to the class of bromophenols It is characterized by a benzyl group attached to the third carbon and a bromine atom attached to the fourth carbon of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-bromophenol typically involves the bromination of 3-benzylphenol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under mild conditions to ensure selective bromination at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 3-benzylphenol.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) are often employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 3-Benzylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-4-bromophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Benzyl-4-bromophenol exerts its effects is primarily through its interaction with biological molecules. The bromine atom and phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in halogen bonding, influencing its binding to enzymes and receptors. These interactions can modulate the activity of various molecular targets and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Bromophenol: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
3-Benzylphenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
2-Bromo-4-benzylphenol: The position of the bromine atom is different, which can significantly alter its chemical and biological properties.
Uniqueness: 3-Benzyl-4-bromophenol is unique due to the presence of both a benzyl group and a bromine atom on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11BrO |
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Molecular Weight |
263.13 g/mol |
IUPAC Name |
3-benzyl-4-bromophenol |
InChI |
InChI=1S/C13H11BrO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
InChI Key |
AAKDZRSRJYWOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
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